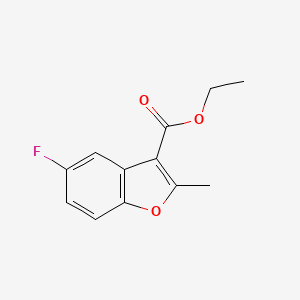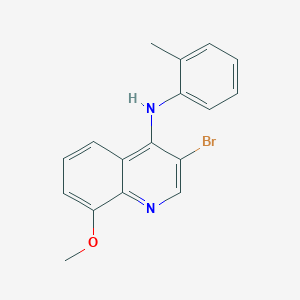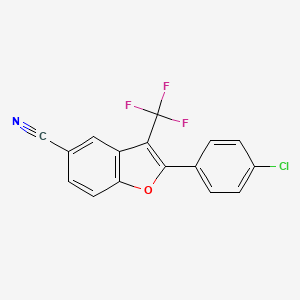
2-(4-Chlorophenyl)-3-(trifluoromethyl)-1-benzofuran-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-3-(trifluoromethyl)benzofuran-5-carbonitrile is a synthetic organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzofuran core substituted with a chlorophenyl group, a trifluoromethyl group, and a carbonitrile group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-(trifluoromethyl)benzofuran-5-carbonitrile typically involves multi-step organic reactions. One common approach might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones.
Introduction of Substituents: The chlorophenyl, trifluoromethyl, and carbonitrile groups can be introduced through various substitution reactions, often involving halogenation, Friedel-Crafts acylation, and nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core.
Reduction: Reduction reactions could target the carbonitrile group, converting it to an amine.
Substitution: The chlorophenyl and trifluoromethyl groups may participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Hydroxylated derivatives of the benzofuran core.
Reduction Products: Amines derived from the carbonitrile group.
Substitution Products: Various substituted benzofuran derivatives.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-3-(trifluoromethyl)benzofuran-5-carbonitrile may have applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible development as a pharmaceutical agent due to its structural similarity to other bioactive benzofurans.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenyl)benzofuran: Lacks the trifluoromethyl and carbonitrile groups.
3-(Trifluoromethyl)benzofuran: Lacks the chlorophenyl and carbonitrile groups.
Benzofuran-5-carbonitrile: Lacks the chlorophenyl and trifluoromethyl groups.
Uniqueness
2-(4-Chlorophenyl)-3-(trifluoromethyl)benzofuran-5-carbonitrile is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
821770-06-3 |
|---|---|
Formule moléculaire |
C16H7ClF3NO |
Poids moléculaire |
321.68 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-3-(trifluoromethyl)-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C16H7ClF3NO/c17-11-4-2-10(3-5-11)15-14(16(18,19)20)12-7-9(8-21)1-6-13(12)22-15/h1-7H |
Clé InChI |
KRZCJUAKQFQXOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C3=C(O2)C=CC(=C3)C#N)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Nitrophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12876905.png)
![4-Ethyl-2-hydroxybenzo[d]oxazole](/img/structure/B12876911.png)
![2-(Aminomethyl)-4-(bromomethyl)benzo[d]oxazole](/img/structure/B12876923.png)
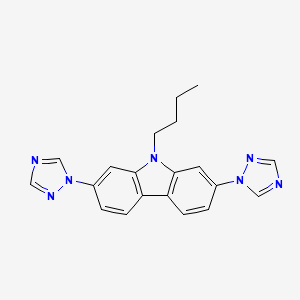
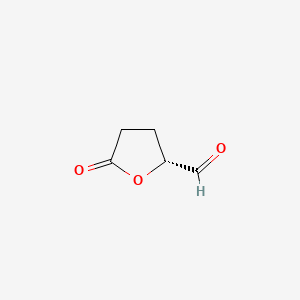
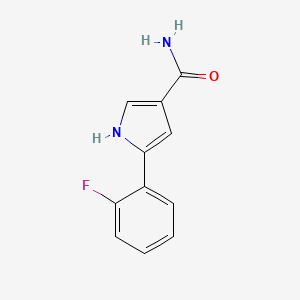
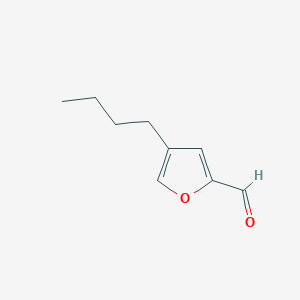
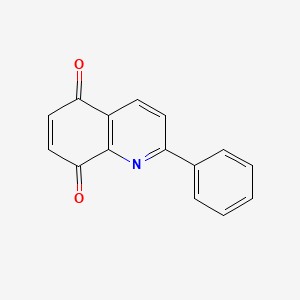
![5-[4-(Dimethylamino)phenyl]-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B12876951.png)

![2-(Carboxy(hydroxy)methyl)-7-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12876961.png)
![4-Iodo-2-methoxybenzo[d]oxazole](/img/structure/B12876967.png)
